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m7Gua-Ribf2Me

Cat. No.: B13892643
M. Wt: 312.30 g/mol
InChI Key: CJRPFMAFZQADLD-IOSLPCCCSA-O
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Description

Contextualizing Post-Transcriptional RNA Modifications in Eukaryotes

In eukaryotic cells, the journey from a gene encoded in DNA to a functional protein is a multi-step process. Following transcription, where a segment of DNA is copied into a primary RNA transcript, this newly synthesized molecule undergoes a series of chemical alterations known as post-transcriptional modifications. wikipedia.orgnih.gov These modifications are crucial for producing a mature, functional RNA molecule that can be correctly translated into a protein. wikipedia.org

Key post-transcriptional modifications for precursor messenger RNA (pre-mRNA) include the addition of a 5' cap, the addition of a 3' polyadenylated (poly-A) tail, and RNA splicing. wikipedia.org The 5' cap protects the mRNA from degradation by exonucleases, the poly-A tail provides further protection and aids in the transcript's exit from the nucleus, and splicing removes non-coding sequences (introns) while joining the coding sequences (exons). savemyexams.com These processes are vital for the stability, transport, and eventual translation of mRNA. takarabio.comthermofisher.com Beyond these structural modifications, there are over 100 other distinct chemical modifications that can occur on RNA, collectively termed the "epitranscriptome," which add another layer of regulatory control over protein synthesis. nih.gov

Overview of the mRNA 5' Cap Structure (Cap-0, Cap-1, Cap-2) and its Genesis

The 5' cap is a distinctive feature of eukaryotic mRNA, consisting of a specially altered nucleotide at the 5' end. wikipedia.org This structure is a 7-methylguanosine (B147621) (m7G) molecule linked to the first nucleotide of the mRNA chain via an unusual 5'-to-5' triphosphate bridge. wikipedia.orgoup.com The formation of this cap is a co-transcriptional process, occurring shortly after the initiation of transcription when the nascent RNA chain is about 25-30 nucleotides long. oup.compnas.org

The biogenesis of the 5' cap involves a series of enzymatic reactions:

RNA Triphosphatase removes one phosphate (B84403) group from the 5' end of the nascent RNA. pnas.org

RNA Guanylyltransferase adds a guanosine (B1672433) monophosphate (GMP) to the diphosphate (B83284) end, forming the G(5')ppp(5')N structure. pnas.org

Guanine-N7-methyltransferase then methylates the guanine (B1146940) base at the N7 position, creating the basic cap structure known as Cap-0 (m7GpppN). wikipedia.orgpnas.org

Further modifications can occur on the first and second nucleotides of the mRNA sequence, leading to different cap architectures:

Cap-1 : In addition to the m7G cap, the ribose sugar of the first nucleotide is methylated at the 2'-O position. thermofisher.comwikipedia.org This is the predominant cap structure in mammals. nih.gov

Cap-2 : Both the first and second nucleotides adjacent to the m7G cap have their ribose sugars methylated at the 2'-O position. thermofisher.comwikipedia.org

These cap structures play a critical role in various cellular processes, including protecting the mRNA from degradation, facilitating its export from the nucleus, and recruiting the necessary factors for translation initiation. oup.comnih.gov

Cap StructureDescriptionCommon Occurrence
Cap-0 7-methylguanosine (m7G) linked to the first nucleotide.Lower eukaryotes. thermofisher.com
Cap-1 Cap-0 structure with an additional 2'-O-methylation on the first nucleotide.Higher eukaryotes, including mammals. thermofisher.com
Cap-2 Cap-1 structure with an additional 2'-O-methylation on the second nucleotide.Some viral and higher eukaryotic RNAs. thermofisher.com

Significance of 2'-O-Methylation within mRNA Cap Architectures: The Role of m7Gua-Ribf2Me and its Analogs

The 2'-O-methylation of the ribose moieties within the 5' cap structure, which gives rise to Cap-1 and Cap-2 structures, is of profound biological importance. This modification, catalyzed by mRNA cap 2'-O-methyltransferases, uses S-adenosylmethionine (SAM) as a methyl donor. yeasenbio.comneb.com The presence of 2'-O-methylation, particularly in the Cap-1 structure, is crucial for several aspects of mRNA function.

One of the most significant roles of 2'-O-methylation is in distinguishing "self" from "non-self" RNA, thereby helping the cell to evade an innate immune response. takarabio.comyeasenbio.comtrilinkbiotech.com Incompletely capped mRNAs, such as those lacking 2'-O-methylation (Cap-0), can be recognized by cellular sensors, triggering an antiviral response. nih.govtrilinkbiotech.com The 2'-O-methylation at the first nucleotide (part of the Cap-1 structure) acts as a molecular signature for endogenous mRNA, preventing its recognition by the innate immune system. trilinkbiotech.comexpasy.org

Furthermore, 2'-O-methylation influences the stability and translational efficiency of mRNA. The Cap-1 structure can enhance the translation of mRNA, leading to increased protein expression. yeasenbio.comresearchgate.net While 2'-O-methylation of the first nucleotide generally boosts protein production, methylation of the second nucleotide (Cap-2 structure) can have a cell-specific impact, sometimes strongly decreasing translation. researchgate.netbiorxiv.org The compound This compound represents a key component of these modified cap structures, specifically referring to the 7-methylguanosine linked to a 2'-O-methylated ribonucleoside. Its presence and the similar modifications in Cap-1 and Cap-2 structures are central to regulating gene expression at the post-transcriptional level. These modifications affect mRNA stability by protecting against certain decapping enzymes and influence interactions with proteins involved in translation. biorxiv.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N5O5+ B13892643 m7Gua-Ribf2Me

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18N5O5+

Molecular Weight

312.30 g/mol

IUPAC Name

2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-7-methyl-1H-purin-9-ium-6-one

InChI

InChI=1S/C12H17N5O5/c1-16-4-17(9-6(16)10(20)15-12(13)14-9)11-8(21-2)7(19)5(3-18)22-11/h4-5,7-8,11,18-19H,3H2,1-2H3,(H2-,13,14,15,20)/p+1/t5-,7-,8-,11-/m1/s1

InChI Key

CJRPFMAFZQADLD-IOSLPCCCSA-O

Isomeric SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC

Canonical SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)OC

Origin of Product

United States

Structural and Biophysical Basis of M7gua Ribf2me Recognition in Rna Protein Interactions

General Principles of mRNA Cap-Binding Protein Interactions

The interaction between proteins and the mRNA 5' cap is a highly specific molecular recognition event crucial for numerous biological processes. nih.gov The primary determinant for this specificity is the N7-methylated guanosine (B1672433) (m7G) moiety. nih.gov A common and critical mechanism for recognizing the m7G cap is through cation-π stacking interactions. tandfonline.com In this arrangement, the positively charged N7-methylguanine base is inserted between the aromatic side chains of two amino acid residues, typically tryptophan, creating a stable "sandwich". nih.govtandfonline.com This interaction is a major contributor to the binding affinity and specificity of cap-binding proteins. tandfonline.com

In addition to the cation-π stack, the interaction is further stabilized by a network of hydrogen bonds between the functional groups of the m7G base and the amino acid residues in the protein's binding pocket. tandfonline.com While the ribose unit of the first nucleotide does not appear to contribute significantly to the binding energy in many cases, the triphosphate linkage participates in several polar interactions that anchor the cap within the binding site. tandfonline.com The structural basis of RNA recognition is not limited to its primary sequence; the shape and secondary structures like loops and bulges also present unique surfaces for protein binding. embopress.orgnih.govucsd.edu Proteins often utilize flexible loops or β-sheet surfaces to create specific pockets that accommodate these non-helical RNA features. nih.gov

Eukaryotic Initiation Factors and Cap-Dependent Translation

Cap-dependent translation initiation is the primary mechanism for protein synthesis in eukaryotes, and it begins with the recognition of the 5' cap. reactome.orgresearchgate.net This process is orchestrated by a series of eukaryotic initiation factors (eIFs) that assemble on the mRNA to recruit the ribosome. reactome.org The key event is the binding of the eIF4F complex to the cap, which then prepares the mRNA for the attachment of the 43S pre-initiation complex. reactome.orgnih.gov

The central player in cap recognition for translation is the eukaryotic initiation factor 4E (eIF4E). tandfonline.com It functions as the cap-binding subunit of the eIF4F complex. tandfonline.comwikipedia.org The binding of eIF4E to the m7G cap is considered the rate-limiting step in canonical translation initiation. oup.com The structural basis for this interaction is well-characterized: the m7G base fits into a narrow slot on the surface of eIF4E, where it is clamped between two conserved tryptophan residues (W56 and W102 in humans) in a cation-π stack. tandfonline.com This is further stabilized by hydrogen bonds between the guanine (B1146940) base and residues like E103 and W102. tandfonline.com

The 2'-O-methylation of the first transcribed nucleotide (creating a "cap-1" structure) is a common modification in higher eukaryotes. While this modification is crucial for distinguishing "self" RNA from "non-self" (viral) RNA by the innate immune system, particularly by interferon-induced proteins with tetratricopeptide repeats (IFITs), its direct effect on eIF4E binding affinity is subtle. biorxiv.orgbiorxiv.orgnih.govnih.gov Some studies suggest that 2'-O-methylation does not significantly alter the affinity of mRNA for eIF4E. biorxiv.orgnih.govresearchgate.net However, the identity of the nucleotide adjacent to the cap can influence eIF4E binding, suggesting that the juxtacap sequence plays a modulatory role. biorxiv.org For instance, the presence of an N6-methylated adenosine (B11128) (m6A) as the first nucleotide can slightly destabilize the eIF4E-RNA complex. nih.govresearchgate.net

Table 1: Key Proteins in mRNA Cap Recognition

Protein/ComplexSubunitsFunction in Cap Recognition & Metabolism
eIF4E -Recognizes the m7G cap to initiate cap-dependent translation. Part of the eIF4F complex. tandfonline.comwikipedia.org
eIF4F eIF4E, eIF4G, eIF4ABinds the 5' cap to recruit the 43S pre-initiation complex to the mRNA. nih.govoup.comnih.gov
eIF4G -Scaffolding protein in the eIF4F complex; links eIF4E (and the mRNA) to the ribosome via eIF3. nih.govwikipedia.org
eIF4A -RNA helicase in the eIF4F complex; unwinds mRNA secondary structure. nih.govwikipedia.org
4E-BPs -Inhibit translation by competing with eIF4G for binding to eIF4E. wikipedia.orgnih.gov
Cap-Binding Complex (CBC) CBP20 (NCBP2), CBP80 (NCBP1)Binds to the cap in the nucleus, involved in splicing, mRNA export, and the pioneer round of translation. pnas.orgelifesciences.orgpnas.org
IFIT1 -Innate immune sensor that binds to cap-0 (unmethylated) RNA and inhibits its translation. biorxiv.orgnih.gov

eIF4E does not act in isolation but is the core of the heterotrimeric eIF4F complex, which also includes the large scaffolding protein eIF4G and the DEAD-box RNA helicase eIF4A. nih.govwikipedia.orgoup.com Once eIF4E binds the cap, eIF4G acts as a bridge, connecting the mRNA to the translational machinery. nih.gov It has binding sites for eIF4E, eIF4A, and eIF3, the latter being associated with the 40S ribosomal subunit. nih.gov This network of interactions brings the 43S pre-initiation complex to the 5' end of the mRNA. oup.com The eIF4A helicase, stimulated by eIF4G, then unwinds secondary structures in the 5' untranslated region (5' UTR), creating a landing pad for the ribosome and facilitating its scanning towards the start codon. nih.govoup.com The interaction of eIF4G with the poly(A)-binding protein (PABP) circularizes the mRNA, which is thought to enhance translation efficiency. researchgate.net

The activity of eIF4E is tightly controlled to regulate protein synthesis. A primary mechanism is allosteric regulation through proteins that bind to the dorsal surface of eIF4E, distal to the cap-binding pocket. nih.govresearchgate.net The most prominent regulators are the eIF4E-binding proteins (4E-BPs). wikipedia.org In their hypophosphorylated state, 4E-BPs bind to the same site on eIF4E that eIF4G uses, thereby competitively inhibiting the formation of the active eIF4F complex and repressing cap-dependent translation. wikipedia.orgbiorxiv.org

Signaling pathways, such as the mTOR pathway, control the phosphorylation state of 4E-BPs. wikipedia.orgnih.gov When phosphorylated by mTORC1, 4E-BPs dissociate from eIF4E, allowing eIF4G to bind and translation to proceed. wikipedia.orgbiorxiv.org Interestingly, the binding of eIF4G or 4E-BP peptides to eIF4E can allosterically increase its affinity for the m7G cap by approximately twofold, suggesting a complex regulatory interplay. nih.govresearchgate.net Conversely, other proteins can bind to the dorsal surface and allosterically reduce cap affinity. nih.gov This highlights how allostery provides a sophisticated mechanism for fine-tuning the rate of translation initiation in response to cellular conditions. biospace.comrcsb.org

Role of the eIF4F Complex in Cap Recognition and Translation Initiation

Recognition by RNA Surveillance and Processing Factors

While crucial for translation, the m7G cap is also a key recognition signal for protein complexes in the nucleus that are involved in RNA processing and quality control.

In the nucleus, the 5' cap of newly synthesized pre-mRNAs is recognized by the nuclear Cap-Binding Complex (CBC), a heterodimer composed of CBP80 (NCBP1) and CBP20 (NCBP2). pnas.orgelifesciences.orgpnas.org CBP20 directly binds the m7G cap, and this interaction is significantly stabilized by CBP80. uniprot.orguniprot.org The CBC is loaded onto the nascent transcript co-transcriptionally and plays a pivotal role in multiple aspects of mRNA maturation. elifesciences.org

The CBC has been shown to participate in pre-mRNA splicing, particularly for the first intron, by facilitating the recruitment of U1 snRNP to the cap-proximal 5' splice site. pnas.orgpnas.org It is also implicated in 3' end processing by promoting the stability of the cleavage and polyadenylation complex. pnas.org Furthermore, the CBC is essential for the efficient nuclear export of mRNAs and U snRNAs. elifesciences.orgnih.gov It does so by interacting with export adaptors like ALYREF, which links the capped RNA to the TREX (TRanscription/EXport) complex and the nuclear pore. elifesciences.orgrcsb.org Finally, the CBC mediates the "pioneer round" of translation in the cytoplasm, which is critical for nonsense-mediated mRNA decay (NMD), a quality control mechanism that degrades transcripts containing premature termination codons. uniprot.org After this initial round, the CBC is replaced by eIF4E for subsequent, steady-state translation. uniprot.org

Interaction with Decapping Enzymes and Exoribonucleases (e.g., DXO)

The decapping and exoribonuclease protein (DXO), also known as Rai1, is a key enzyme in the quality control of pre-mRNA capping. oup.com It selectively targets and degrades transcripts with defective or incomplete 5'-end caps (B75204). plos.orgnih.gov Research has demonstrated that the 2'-O-methylation on the first nucleotide of the m7Gua-Ribf2Me cap structure is a crucial determinant for protecting mRNA from degradation by DXO. plos.orgoup.com

Studies have shown that DXO possesses both decapping and 5'-3' exoribonuclease activities towards incompletely capped RNAs, such as those with a cap-0 structure (m7GpppN-RNA) which lacks the 2'-O-methylation. plos.orgnih.gov However, DXO exhibits no significant decapping activity towards transcripts bearing the this compound (cap-1) structure. plos.org This selective degradation of incompletely capped RNAs by DXO highlights its role in a nuclear RNA quality control mechanism that ensures only properly matured mRNAs proceed to translation. plos.orgnih.gov The resistance of this compound-capped RNAs to DXO-mediated degradation underscores the importance of this specific cap modification for mRNA stability. plos.orgoup.com

The structural basis for this discrimination lies within the active site of DXO. While the precise co-crystal structure of DXO with an this compound cap analog is not detailed, functional assays strongly indicate that the 2'-O-methyl group sterically hinders the correct positioning of the cap structure within the catalytic pocket of the enzyme, thereby preventing hydrolysis. oup.complos.org This protective effect is not observed with the decapping enzyme Dcp2, which can decap RNAs regardless of the 2'-O-methylation status of the first nucleotide.

Biophysical Characterization of Cap-Protein Binding Dynamics and Affinities

The interaction between the this compound cap and proteins like DXO can be quantitatively described by its binding affinity and kinetics. Biophysical techniques such as fluorescence spectroscopy are instrumental in characterizing these interactions. plos.org

Fluorescence spectroscopy studies have revealed a significant difference in the binding affinity of DXO for RNAs with and without the 2'-O-methylation at the first nucleotide. The binding of RNA to DXO quenches the intrinsic tryptophan fluorescence of the enzyme, and the magnitude of this quenching can be used to determine the dissociation constant (Kd), a measure of binding affinity. plos.org A lower Kd value signifies a higher binding affinity. uni-konstanz.de

Research has shown that the presence of the 2'-O-methylation on the cap structure, as in this compound, drastically reduces the affinity of DXO for the RNA. plos.orgnih.govresearchgate.net While a precise Kd value for the DXO-m7Gua-Ribf2Me interaction is not explicitly stated in the cited literature, the saturation isotherm generated from fluorescence titration experiments clearly demonstrates a much weaker interaction compared to the high affinity observed for cap-0 containing RNAs. plos.orgnih.gov This reduced affinity is a key factor in the protective role of the this compound cap against degradation by DXO.

The dynamics of this interaction, including the association (on-rate) and dissociation (off-rate) constants, are also influenced by the cap structure. The significantly lower affinity suggests that either the association rate of this compound-capped RNA to DXO is slower, or its dissociation rate is much faster, or a combination of both, compared to incompletely capped RNAs. This kinetic discrimination ensures that DXO efficiently targets and degrades aberrant transcripts while sparing mature, correctly capped mRNAs.

Table 1: Comparative Binding Affinity of DXO for Different RNA Cap Structures

RNA Cap StructureCap Designation2'-O-MethylationDXO Binding AffinityDecapping by DXO
This compoundCap-1PresentDrastically Reduced plos.orgnih.govNo plos.org
m7GpppG-RNACap-0AbsentHigh plos.orgYes plos.org
GpppG-RNA-AbsentHighYes plos.org

Table 2: Biophysical Techniques for Characterizing Cap-Protein Interactions

TechniquePrincipleInformation ObtainedReference
Fluorescence SpectroscopyMeasures changes in the intrinsic fluorescence of a protein upon ligand binding.Binding affinity (Kd) plos.org
Isothermal Titration Calorimetry (ITC)Measures the heat change associated with a binding event.Binding affinity (Kd), stoichiometry, and thermodynamics uni-konstanz.de
Surface Plasmon Resonance (SPR)Detects changes in the refractive index at a sensor surface upon molecular binding.Binding affinity (Kd), association and dissociation rates (kon, koff) acs.org

Biological Roles and Functional Implications of Mrna Cap 2 O Methylation M7gua Ribf2me

Contribution to Eukaryotic mRNA Stability and Degradation Pathways

The 2'-O-methylation of the mRNA cap, particularly the cap 1 structure, is a key determinant of mRNA stability, protecting it from various degradation pathways. patsnap.com This modification acts as a molecular shield, safeguarding the transcript from premature destruction and ensuring its availability for protein synthesis.

A primary mechanism by which 2'-O-methylation enhances mRNA stability is by preventing its degradation by 5'-3' exonucleases. patsnap.comoup.com In eukaryotes, a major pathway for mRNA turnover begins with the removal of the 5' cap, a process known as decapping, which then exposes the mRNA to degradation by exonucleases like Xrn1. pnas.orgnih.govembopress.org

The 2'-O-methylation of the cap structure provides significant resistance to decapping enzymes. Specifically, the decapping exoribonuclease DXO has been shown to degrade incompletely capped RNAs but spares those with a 2'-O-methylated cap. nih.govnih.govplos.org This protective effect is due to a drastic reduction in the affinity of DXO for 2'-O-methylated RNA. plos.org By preventing decapping, the 2'-O-methylation effectively blocks the entry of the mRNA into the 5'-3' degradation pathway, thereby increasing its half-life. patsnap.comwikipedia.org

Table 1: Key Factors in 5'-3' Exonucleolytic Degradation and the Role of 2'-O-Methylation
FactorFunctionImpact of 2'-O-MethylationReferences
Dcp1/Dcp2Decapping enzyme complex that removes the m7G cap.While not directly inhibiting Dcp2, 2'-O-methylation contributes to overall cap stability, indirectly affecting Dcp2 access. pnas.orgnih.govnih.gov
Xrn1Major 5'-3' exoribonuclease that degrades decapped mRNA.By preventing decapping, 2'-O-methylation indirectly prevents Xrn1-mediated degradation. pnas.orgembopress.org
DXO (Decapping Exoribonuclease)Degrades incompletely capped RNAs.2'-O-methylation significantly reduces the affinity of DXO for the mRNA cap, protecting it from degradation. nih.govnih.govplos.orgnih.gov

The cellular machinery includes sophisticated mRNA quality control systems to identify and eliminate aberrant transcripts. nih.govnih.govresearchgate.net The 2'-O-methylation of the mRNA cap plays a crucial role in this surveillance process, marking transcripts as "correctly" processed and ready for export and translation. plos.org

Research has revealed a quality control mechanism where incompletely capped or unmethylated mRNAs are targeted for degradation. nih.govnih.gov The protein Rai1 in yeast, and its mammalian homolog DXO, are key players in this process, possessing decapping activity towards mRNAs with defective caps (B75204). nih.govcolumbia.edu Specifically, these enzymes preferentially target unmethylated caps. nih.govnih.gov The presence of 2'-O-methylation serves as a signal of a mature and functional mRNA, allowing it to evade this quality control checkpoint and subsequent degradation. plos.org This ensures that only properly processed mRNAs are utilized for protein synthesis, maintaining the fidelity of gene expression. researchgate.net

Protection from 5'-3' Exonucleolytic Degradation

Impact on Translation Initiation and Efficiency

Beyond its role in stability, 2'-O-methylation of the mRNA cap significantly influences the efficiency of translation initiation, the rate-limiting step of protein synthesis. patsnap.comasm.org This modification can enhance the recruitment of the translational machinery, leading to increased protein production. asm.orgyeasenbio.com

The 5' cap structure is the primary recognition site for the recruitment of the translational machinery. patsnap.comaacrjournals.org The cap-binding protein eIF4E, a component of the eIF4F complex, binds to the m7G cap and facilitates the recruitment of the 43S preinitiation complex, which then scans the mRNA for the start codon. tandfonline.compnas.orgelifesciences.org

While the m7G cap is essential for this process, 2'-O-methylation can further enhance translation efficiency. asm.org This modification can promote the binding of the eIF4F complex and subsequent ribosome recruitment. biorxiv.orgnih.gov The enhanced recruitment of ribosomes to 2'-O-methylated mRNAs leads to more efficient scanning and initiation of translation, ultimately resulting in higher protein yields. aacrjournals.org

The intricate process of translation initiation involves a complex interplay of various translation initiation factors (eIFs). The methylation status of the mRNA cap can modulate the interactions between the mRNA and these factors, thereby fine-tuning translation efficiency.

Table 2: Influence of 2'-O-Methylation on Translation Initiation Factors
FactorFunction in Translation InitiationEffect of 2'-O-MethylationReferences
eIF4EBinds directly to the m7G cap, a key step in initiating cap-dependent translation.The affinity of eIF4E itself is not significantly affected by 2'-O-methylation of the second nucleotide, but the overall complex formation can be enhanced. nih.govnih.govtandfonline.comnih.gov
eIF4F ComplexA complex including eIF4E, eIF4A, and eIF4G that unwinds mRNA secondary structure and recruits the 43S preinitiation complex.2'-O-methylation can promote the overall function of the eIF4F complex, leading to more efficient translation. nih.govnih.govmdpi.com
43S Preinitiation ComplexComposed of the 40S ribosomal subunit and several initiation factors, it scans the mRNA for the start codon.Enhanced recruitment to 2'-O-methylated mRNAs. aacrjournals.orgnih.gov

Modulation of Ribosome Recruitment and Scanning

Roles in mRNA Nuclear Export and Subcellular Localization

The journey of an mRNA from its site of transcription in the nucleus to its destination for translation in the cytoplasm is a highly regulated process. The 2'-O-methylation of the mRNA cap has been implicated in both the efficient export of mRNA from the nucleus and its subsequent localization to specific subcellular compartments. mdpi.compatsnap.com

Once in the cytoplasm, mRNAs can be targeted to specific subcellular locations to ensure that proteins are synthesized where they are needed. oup.comulb.ac.be While the direct role of 2'-O-methylation in this process is still an active area of research, the modification's influence on the repertoire of RNA-binding proteins associated with the transcript suggests a potential role in guiding its subcellular journey. biorxiv.org Different protein interactomes could direct mRNAs to distinct cytoplasmic domains, thereby contributing to the spatial regulation of gene expression.

Modulation of Innate Immune Recognition and Viral Evasion Strategies

A fundamental role of mRNA cap 2'-O-methylation is to serve as a molecular signature that allows the host's innate immune system to differentiate its own mRNA from foreign RNA, such as that produced by invading viruses. nih.govpnas.org This distinction is critical for preventing an autoimmune response against the host's own transcripts while mounting an effective defense against viral infections.

Distinction between Self and Non-Self RNA by Host Immune Sensors (e.g., MDA5, RIG-I, IFIT1)

The innate immune system employs a variety of pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs), which are molecules associated with pathogens. For viral RNAs, these PAMPs often include features that are absent in host mRNAs, such as a 5'-triphosphate group or the lack of a cap 2'-O-methylation.

Key immune sensors involved in this recognition process include:

Retinoic acid-inducible gene I (RIG-I): This cytosolic sensor primarily recognizes short double-stranded or single-stranded RNAs that have a 5'-triphosphate end. frontiersin.organnualreviews.org The presence of a 7-methylguanosine (B147621) (m7G) cap on host mRNAs already reduces RIG-I binding. frontiersin.org Furthermore, the addition of 2'-O-methylation at the first nucleotide (cap-1) further impairs RIG-I recognition, and methylation at the second nucleotide (cap-2) can decrease it even more. nih.gov RNAs lacking this 2'-O-methylation are more readily bound by RIG-I, triggering a signaling cascade that leads to the production of type I interferons (IFNs) and other antiviral molecules. biorxiv.orgoup.com

Melanoma differentiation-associated protein 5 (MDA5): Unlike RIG-I, MDA5 preferentially binds to long double-stranded RNAs. frontiersin.org Importantly, studies with coronaviruses have shown that the absence of 2'-O-methylation on viral RNA leads to its recognition by MDA5, which in turn induces a potent type I interferon response. nih.govresearchgate.net This suggests that 2'-O-methylation serves as a critical mark to prevent MDA5 from sensing self-RNA. nih.govoup.comresearchgate.net

Interferon-induced proteins with tetratricopeptide repeats (IFITs): The IFIT family of proteins, particularly IFIT1, are interferon-stimulated genes that play a direct role in antiviral defense. mdpi.com IFIT1 can bind to RNAs that lack 2'-O-methylation at their 5' end. biorxiv.orguochb.cz This binding can lead to the inhibition of translation of the uncapped or improperly capped viral mRNAs. biorxiv.orgexpasy.org Therefore, the 2'-O-methylation on host mRNAs effectively shields them from the inhibitory actions of IFIT1. biorxiv.org

Viral Strategies Employing 2'-O-Methylation for Immune Evasion

Given the host's ability to recognize and respond to RNAs lacking 2'-O-methylation, many viruses have evolved sophisticated strategies to modify their own RNA to mimic that of the host, thereby evading immune detection. nih.gov This molecular mimicry is a crucial aspect of viral pathogenesis.

Viruses achieve this through several mechanisms:

Encoding their own 2'-O-methyltransferases: Many viruses that replicate in the cytoplasm, where host capping machinery is not readily available, encode their own enzymes with 2'-O-methyltransferase activity. mdpi.comfrontiersin.org For instance, flaviviruses, coronaviruses, and poxviruses all possess viral proteins that can catalyze the 2'-O-methylation of their viral RNA caps. mdpi.comuochb.czfrontiersin.org This modification allows the viral RNA to be perceived as "self" by the host's immune sensors like RIG-I and MDA5, thus dampening the innate immune response. nih.govfrontiersin.org Viruses with deficient 2'-O-methyltransferase activity are often highly sensitive to the antiviral effects of interferons. frontiersin.orgmdpi.com

"Cap-snatching": Some viruses, like influenza virus, employ a "cap-snatching" mechanism where they cleave the 5' capped ends of host mRNAs and use them as primers for their own transcription. This not only provides their transcripts with a cap but also the associated 2'-O-methylation, allowing them to evade immune recognition by IFIT1. nih.gov

The importance of this evasion strategy is highlighted by the fact that coronaviruses lacking 2'-O-methyltransferase activity are not only more potent inducers of type I interferon but are also significantly attenuated in animal models. nih.gov This underscores the critical role of 2'-O-methylation in viral immune evasion and pathogenesis. mdpi.com

Contributions to Pre-mRNA Splicing and Polyadenylation

Beyond its role in immune modulation, the 5' cap structure, including its methylation state, has been linked to the processing of pre-mRNAs, specifically splicing and polyadenylation. These processes are essential for generating mature, translatable mRNA.

The 5' cap is recognized by the cap-binding complex (CBC), which in turn facilitates the recruitment of splicing factors to the nascent pre-mRNA transcript. While the primary role is often attributed to the m7G cap itself, the integrity of the entire cap structure, including modifications like 2'-O-methylation, is important for efficient processing.

Research has indicated a connection between proper capping and both splicing and polyadenylation. For example, knockdown of the enzyme DXO, which degrades improperly capped pre-mRNAs, leads to an accumulation of these transcripts and defects in both the splicing of introns and the cleavage at the 3' polyadenylation site. oup.com This suggests that the quality control mechanism for mRNA capping, which distinguishes between properly (including 2'-O-methylated) and improperly capped transcripts, is linked to the efficiency of these downstream processing events. oup.comnih.govnih.gov The 2'-O-methylation of the cap can protect the pre-mRNA from degradation by enzymes like DXO, thereby ensuring that only correctly processed transcripts proceed to the next stages of gene expression. nih.govnih.gov

Regulation of M7gua Ribf2me Status and Cap Dynamics

Transcriptional and Post-Translational Regulation of Cap Methyltransferases

The enzymes responsible for mRNA cap methylation are tightly regulated to ensure proper gene expression. The primary cap methyltransferases are RNA guanine-7-methyltransferase (RNMT), which creates the m7G cap, and cap-specific mRNA (nucleoside-2'-O-)-methyltransferase 1 (CMTR1), which methylates the 2'-O position of the first nucleotide. portlandpress.com The regulation of these enzymes occurs at both the transcriptional and post-translational levels. jove.com

Transcriptional Regulation: The expression levels of RNMT and CMTR1 can be independently controlled, allowing for precise responses to developmental cues. For instance, during the differentiation of embryonic stem cells into neural lineages, RNMT expression is repressed while CMTR1 expression is upregulated. portlandpress.com This coordinated regulation is essential for shifting the cellular machinery from maintaining pluripotency to establishing a new cell fate. portlandpress.com Repression of RNMT is required to silence pluripotency-associated genes, whereas the upregulation of CMTR1 is necessary to maintain the expression of histone and ribosomal protein genes, which supports continued cell proliferation and protein synthesis in the differentiating cells. portlandpress.com

Post-Translational Regulation: Post-translational modifications (PTMs) provide a rapid mechanism to control the activity and localization of cap methyltransferases.

RNMT: The activity of RNMT is critically dependent on its interaction with a small activating subunit, RAM (RNMT-Activating Miniprotein). biorxiv.orgresearchgate.net RAM stabilizes the RNMT structure, promotes the recruitment of the methyl donor S-adenosyl-L-methionine (SAM), and helps bind the RNA substrate. biorxiv.org The RNMT-RAM complex itself is subject to regulation. For example, phosphorylation of RAM by the ERK1/2 signaling pathway can trigger its degradation, leading to a decrease in cap methylation and the repression of specific genes. tandfonline.com RNMT itself is also subject to numerous PTMs, including phosphorylation, methylation, and acetylation, predominantly within its N-terminal domain. tandfonline.com These modifications suggest that a variety of cellular signaling pathways can converge on RNMT to modulate its function. tandfonline.com A cytoplasmic pool of RNMT has also been identified, which is responsible for the methylation of mRNAs that are recapped in the cytoplasm, indicating regulation through subcellular localization. oup.com

CMTR1: The activity of CMTR1 is also regulated by protein-protein interactions. The DEAH-box RNA helicase DHX15 can form a stable complex with CMTR1, repressing its methyltransferase activity. life-science-alliance.org This interaction prevents CMTR1 from associating with RNA polymerase II, thereby inhibiting co-transcriptional 2'-O-methylation. life-science-alliance.org Conversely, CMTR1 can activate the helicase activity of DHX15, suggesting a reciprocal regulatory relationship that can influence the processing and translation of specific mRNAs. life-science-alliance.org

Regulation of Key Cap Methyltransferases

EnzymeRegulatory MechanismKey Factors InvolvedFunctional OutcomeReference
RNMTTranscriptional RepressionDevelopmental cues (e.g., neural differentiation)Downregulation of pluripotency genes portlandpress.com
RNMTPost-Translational (Activation)RAM (activating subunit)Stabilizes RNMT, promotes SAM and RNA binding biorxiv.orgresearchgate.net
RNMTPost-Translational (Inhibition)Phosphorylation and degradation of RAMDecreased cap methylation activity tandfonline.com
CMTR1Transcriptional UpregulationDevelopmental cues (e.g., neural differentiation)Maintenance of histone and ribosomal protein expression portlandpress.com
CMTR1Post-Translational (Inhibition)Binding to DHX15 helicaseRepression of methyltransferase activity life-science-alliance.org
CMTR1Post-Translational (Activation)Dissociation from DHX15Co-transcriptional 2'-O-methylation life-science-alliance.org

Interplay with Other Epitranscriptomic RNA Modifications

The RNA cap does not exist in isolation; its function and regulation are intertwined with other chemical modifications on the RNA molecule, a field known as epitranscriptomics. The most studied of these are internal 2'-O-methylation and N6-methyladenosine (m6A). nih.gov

Internal 2'-O-methylation (Nm): Besides the cap-adjacent 2'-O-methylation performed by CMTR1, this modification can occur on internal nucleotides. The presence of the Cap-1 structure (2'-O-methylation at the first nucleotide) is known to enhance translation efficiency. medchemexpress.com There is a clear interplay between the m7G cap and the Cap-1 structure, as the m7G cap is a prerequisite for CMTR1 to act. portlandpress.com This sequential modification process ensures that only properly capped mRNAs are efficiently translated.

N6-methyladenosine (m6A): As the most abundant internal modification on eukaryotic mRNA, m6A plays a significant role in nearly all aspects of RNA metabolism, including splicing, stability, export, and translation. frontiersin.orgcd-genomics.com The crosstalk between the 5' cap and m6A is complex and multifaceted.

m6A near the 5' UTR: When present in the 5' untranslated region (UTR), m6A can promote cap-independent translation by recruiting translation initiation factors like eIF3. cd-genomics.com

Cap-adjacent m6A (m6Am): When the first nucleotide is adenosine (B11128), it can be methylated at the N6 position to form N6,2'-O-dimethyladenosine (m6Am). This modification is catalyzed by the methyltransferase PCIF1 and is dependent on the prior existence of the m7G cap. asm.org The functional role of m6Am is debated, with some studies suggesting it enhances mRNA stability and translation, while others report it can antagonize cap-dependent translation by affecting the binding of the cap-binding protein eIF4E. tandfonline.com

Functional Competition and Cooperation: The m6A modification machinery can influence and be influenced by other epigenetic regulators. For example, m6A "reader" proteins, which bind to m6A marks and execute their function, can recruit other factors that affect RNA processing. thno.org The YTHDF family of proteins can recognize m6A and target the mRNA for either enhanced translation (YTHDF1) or decay (YTHDF2). life-science-alliance.org This creates a complex regulatory network where the ultimate fate of an mRNA is determined by the combination of its cap structure and internal modifications. nih.govtandfonline.com

Interplay of Cap Structure with Other RNA Modifications

ModificationLocationInteraction with Cap StructureFunctional ConsequenceReference
2'-O-methylation (Cap-1)First transcribed nucleotideDependent on prior m7G cappingEnhances translation efficiency; distinguishes "self" from "non-self" RNA portlandpress.combiorxiv.org
N6-methyladenosine (m6A)Internal, often near stop codons or in 3' UTRCan influence cap-dependent vs. cap-independent translationRegulates mRNA stability, splicing, and translation via reader proteins (YTHDF1/2) cd-genomics.comlife-science-alliance.org
N6,2'-O-dimethyladenosine (m6Am)First transcribed nucleotide (if Adenosine)Dependent on prior m7G capping; catalyzed by PCIF1Potentially enhances mRNA stability; role in translation is debated asm.orgtandfonline.com

Cellular Stress Responses and Alterations in Cap Methylation Pathways

Cells respond to environmental stressors by rapidly reprogramming their gene expression, a process in which RNA cap regulation plays a pivotal role. Various forms of cellular stress, including oxidative stress, heat shock, and viral infection, can lead to significant alterations in both canonical and non-canonical capping pathways. researchgate.netfrontiersin.org

Downregulation of Canonical Capping: Under stress conditions, global cap-dependent translation is often inhibited. pnas.org This allows the cell to conserve energy and redirect resources toward the synthesis of specific stress-response proteins. This can be achieved by regulating the availability of cap methyltransferases or their cofactors. The integrated stress response (ISR) and mTOR signaling pathways are key mediators of this translational downregulation. pnas.org

Increased Non-Canonical Capping: Stress can alter the cell's metabolic state, leading to fluctuations in the intracellular concentrations of metabolites like NAD+ and FAD. nih.govmdpi.com These metabolites can be used as alternative, non-canonical caps (B75204) for RNA. nih.gov

NAD+ Capping: The abundance of NAD+-capped RNAs has been shown to increase under various stress conditions, linking the cell's redox state directly to post-transcriptional gene regulation. researchgate.netfrontiersin.org In human cells, changes in cellular NAD+ levels lead to corresponding changes in NAD+ capping, suggesting a direct sensing mechanism. nih.gov

FAD Capping: FAD, which is derived from riboflavin, can also act as a non-canonical RNA cap. researchgate.net This has been observed in viruses like Hepatitis C Virus (HCV), where FAD capping helps the virus evade the host's innate immune system. researchgate.net Given that FAD levels are tied to mitochondrial function and cellular metabolism, FAD capping represents another layer of interplay between metabolic stress and RNA biology. nih.gov

Immune Response and Cap Status: The methylation status of the 5' cap is crucial for the immune system to distinguish between "self" and "non-self" RNA. life-science-alliance.org Viral RNAs that lack the proper Cap-1 (2'-O-methylation) structure can be recognized by host proteins like IFIT1 (Interferon-Induced Protein with Tetratricopeptide Repeats 1), leading to translational inhibition and an antiviral response. biorxiv.orgnih.gov Consequently, some viruses have evolved their own methyltransferases to mimic the host's cap structure. Conversely, the host cell can upregulate enzymes like CMTR1 as part of the interferon-stimulated antiviral response to ensure host mRNAs are properly modified and translated. nih.govasm.org

Pathophysiological Relevance of Aberrant Mrna Cap 2 O Methylation

Dysregulation of Cap Methylation in Cancer Progression and Other Diseases

Aberrant mRNA cap methylation is increasingly recognized as a significant factor in the pathology of several diseases, most notably cancer. ontosight.airesearchgate.net The precise control of protein synthesis is fundamental to cellular homeostasis, and cancer cells often hijack regulatory mechanisms of gene expression to promote their growth and survival. portlandpress.com Dysregulation of the capping process can lead to an altered proteome, favoring the expression of proteins that drive malignant transformation. portlandpress.comdundee.ac.uk For example, research has found that breast cancer cells carrying oncogenic mutations in the PIK3CA gene are particularly dependent on mRNA cap methylation for their growth. dundee.ac.uk Furthermore, the c-myc proto-oncogene, which is deregulated in many tumors, has been shown to regulate the formation of the m7G cap, leading to increased protein production from genes that support cell proliferation. nih.gov

The enzymes responsible for cap methylation, known as cap methyltransferases, are key players in this regulatory network. Their expression or activity is often altered in cancer cells. The primary enzymes involved are RNA guanine-7 methyltransferase (RNMT), which forms the initial m7G cap (cap-0), and cap-specific mRNA (nucleoside-2'-O-)-methyltransferase 1 (CMTR1), which creates the cap-1 structure. researchgate.netresearchgate.net

Studies have shown that the expression and activity of these enzymes are tightly regulated during normal cellular processes like embryonic stem cell differentiation, where RNMT and CMTR1 control distinct sets of genes. researchgate.net In cancer, this regulation is disrupted. For instance, elevated levels of RNMT have been observed in certain malignancies, such as acute myeloid leukemia (AML). portlandpress.com The c-Myc oncoprotein can enhance cap methylation activity, not by directly increasing the transcription of the methyltransferase genes, but by activating kinases that phosphorylate RNA polymerase II, which in turn recruits the capping enzymes to nascent mRNA transcripts. nih.gov This leads to enhanced translation of specific mRNAs, including those involved in cell cycle regulation, without a corresponding change in their mRNA levels. nih.gov

Enzyme/FactorRole in Cap MethylationDysregulation in DiseaseConsequence of Dysregulation
RNMT Catalyzes m7G cap formation (Cap-0). portlandpress.comOverexpressed in some cancers (e.g., AML). portlandpress.com Activity enhanced by c-Myc. nih.govPromotes expression of pluripotency-associated genes; supports tumor growth. dundee.ac.ukresearchgate.net
CMTR1 Catalyzes 2'-O-methylation of the first nucleotide (Cap-1). researchgate.netUp-regulated during neural differentiation to maintain expression of histones and ribosomal proteins. researchgate.netDysregulation can impact cell proliferation and overall protein synthesis. researchgate.net
PIK3CA Oncogene Not a methyltransferase, but a signaling molecule.Mutations found in many cancers. dundee.ac.ukRenders cancer cells dependent on mRNA cap methylation for growth. dundee.ac.uk
c-Myc Proto-oncogene Not a methyltransferase, but a transcription factor.Deregulated in many cancers. nih.govEnhances overall cap methylation, boosting production of growth-promoting proteins. nih.gov

The mRNA cap structure serves as a docking site for proteins that mediate RNA processing, export, and translation. The primary cap-binding protein for translation initiation is the eukaryotic initiation factor 4E (eIF4E). pnas.org By binding to the cap, eIF4E facilitates the recruitment of the ribosomal machinery to the mRNA, a rate-limiting step in protein synthesis. researchgate.net

In about 30% of human cancers, eIF4E is overexpressed, leading to its oncogenic activity. pnas.org This overexpression results in the preferential translation of a subset of mRNAs that contain complex 5' untranslated regions and encode proteins crucial for cell proliferation, survival, and angiogenesis. Dysregulation of cap methylation directly impacts this process. An improperly formed or recognized cap can alter the binding affinity of eIF4E, thereby changing the translation efficiency of specific mRNAs and contributing to the cancerous phenotype. pnas.org

Interestingly, the cell possesses inhibitory mechanisms, such as the protein eIF4E3, which acts as a tumor suppressor by competing with eIF4E for binding to the mRNA cap. pnas.orgnih.gov eIF4E3 uses an atypical method of cap recognition and its expression is reduced in some cancers, further tilting the balance towards the growth-promoting functions of eIF4E. pnas.org Therefore, the consequences of impaired cap recognition are not just a general decrease in protein synthesis, but a selective dysregulation of gene expression that can promote disease.

Altered Expression or Activity of Cap Methyltransferases

Role in Viral Pathogenesis and Host-Pathogen Interactions

For the host, 2'-O-methylation of the mRNA cap is a critical molecular signature to mark transcripts as "self." biorxiv.orguni-konstanz.de The innate immune system has evolved sensors, such as the interferon-induced proteins with tetratricopeptide repeats (IFITs), particularly IFIT1, that recognize and bind to RNAs lacking this modification. nih.govnih.gov Upon binding to an unmethylated cap (cap-0), IFIT1 can inhibit the translation of the RNA, effectively shutting down the production of foreign proteins. biorxiv.orgexpasy.org

Viruses, especially those that replicate in the cytoplasm without access to the host's nuclear capping machinery, have evolved sophisticated mechanisms to circumvent this surveillance. frontiersin.orgoup.com Many viruses encode their own methyltransferase enzymes to add the 2'-O-methyl group to their viral RNA caps (B75204), mimicking the host's "self" signature. asm.orgpnas.org This act of molecular mimicry allows the virus to evade recognition by proteins like IFIT1 and RIG-I, preventing the shutdown of viral protein synthesis and attenuating the host's interferon-based antiviral response. biorxiv.orgnih.govfrontiersin.org For example, coronaviruses, flaviviruses, and vesicular stomatitis virus (VSV) all rely on viral-encoded methyltransferases to produce a cap-1 structure on their mRNAs. frontiersin.orgasm.orgpnas.org

The essential role of cap methylation in viral immune evasion makes it an attractive target for novel antiviral therapies. researchgate.netnih.gov Research is focused on developing strategies to disrupt this process, thereby exposing the virus to the host's innate immune system.

One major approach is the development of small molecule inhibitors that target the viral methyltransferase enzymes. tandfonline.com Since these enzymes are crucial for the virus but may have structural differences from their human counterparts, inhibitors can be designed for specificity, minimizing off-target effects. tandfonline.com Disrupting the methyltransferase activity would result in viral RNAs with cap-0 structures, making them targets for degradation or translational repression by host factors like IFIT1. researchgate.net

Another strategy involves creating live-attenuated vaccines by genetically modifying the virus. nih.govasm.org Researchers have successfully engineered recombinant viruses with mutations in the catalytic site of their methyltransferase enzymes. asm.org These mutant viruses are unable to 2'-O-methylate their RNA caps, rendering them highly susceptible to the host's interferon response. nih.govasm.org As a result, the viruses are attenuated, meaning they can replicate poorly and are less virulent, but they are still able to elicit a strong and protective immune response in the host. nih.gov Such attenuated viruses have shown promise as potential vaccine candidates for a range of pathogens, including flaviviruses and coronaviruses. nih.gov

Research StrategyTargetMechanism of ActionDesired Outcome
Small Molecule Inhibitors Viral cap methyltransferases (e.g., nsp16 in SARS-CoV-2). researchgate.netnih.govCompetitively or allosterically block the enzyme's active site, preventing the transfer of a methyl group to the viral RNA cap. tandfonline.comInhibition of viral replication; restoration of host innate immune recognition of viral RNA. researchgate.net
Live-Attenuated Vaccines The gene encoding the viral 2'-O-methyltransferase. nih.govasm.orgIntroduce mutations to inactivate the methyltransferase enzyme, resulting in viruses that produce cap-0 RNA. asm.orgA safe yet immunogenic virus that stimulates a robust and lasting protective immune response. nih.gov
Dual-Targeting Therapy Both viral and host cap methyltransferases (e.g., viral Nsp16 and host MTr1). researchgate.netConcomitantly inhibit both enzymes to prevent the virus from using the host's machinery as a backup. researchgate.netEfficiently suppress viral replication, particularly for viruses that might compensate for the loss of their own methyltransferase. researchgate.net

Advanced Methodologies for the Study of M7gua Ribf2me and Cap Structures

Quantitative Analysis of RNA Modifications (e.g., LC-MS/MS, Nanopore Sequencing-based approaches)

The precise identification and quantification of RNA modifications are crucial for understanding their biological roles. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and nanopore sequencing are two powerful and complementary approaches for the detailed analysis of cap structures like m7Gua-Ribf2Me.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

LC-MS/MS is considered the gold standard for the characterization of synthetic mRNA cap structures. neb.com This technique offers high sensitivity and specificity in identifying and quantifying various cap modifications. The general workflow involves the enzymatic digestion of the mRNA to release the cap structure, followed by chromatographic separation and mass spectrometric analysis. waters.comwaters.comshimadzu.com

Sample Preparation: A common method involves using RNase H with biotinylated probes to specifically cleave a small fragment from the 5' end of the mRNA. waters.comwaters.com This fragment, containing the cap structure, can then be enriched using streptavidin beads for more precise analysis. waters.com Recently, the use of RNase 4 has been shown to simplify this process by offering more flexibility in the cleavage site selection. neb.com For analyzing cellular mRNA, digestion with nuclease P1 can release cap dinucleotides. nih.gov

LC Separation: Reversed-phase liquid chromatography (RPLC) with ion-pairing agents is frequently used to separate the different cap structures and their unmethylated precursors. waters.comwaters.com

MS/MS Analysis: The separated molecules are then introduced into a mass spectrometer. A precursor ion corresponding to the mass of a specific cap structure is selected and fragmented. The resulting fragment ions create a unique "fingerprint" that allows for unambiguous identification. shimadzu.com High-resolution mass spectrometers, such as quadrupole time-of-flight (Q-TOF) instruments, are often employed for this purpose. shimadzu.com

Key Research Findings from LC-MS/MS:

LC-MS/MS can accurately quantify the capping efficiency of in vitro transcribed mRNA, distinguishing between correctly capped (e.g., Cap-1) and uncapped or aberrantly capped species. waters.comshimadzu.com

The technique can identify various cap structures, including Cap-0, Cap-1, and even more complex modifications. nih.gov

It is instrumental in the quality control of synthetic mRNA for therapeutic applications, ensuring the integrity of the 5' cap. waters.com

Nanopore Sequencing-based Approaches:

Direct RNA sequencing using nanopores is an emerging technology that allows for the direct analysis of native RNA molecules without the need for reverse transcription or amplification. nanoporetech.comupf.edu This method can detect RNA modifications, including those at the 5' cap, as the modified bases cause characteristic changes in the ionic current as the RNA strand passes through the nanopore. nanoporetech.comyoutube.com

Principle: A single RNA molecule is threaded through a protein nanopore embedded in a membrane. The changes in the electrical current across the pore are measured, and these signals are used to determine the sequence of the RNA in real-time. nanoporetech.com

Modification Detection: Modified bases, such as the 7-methylguanosine (B147621) and 2'-O-methylated nucleotides in a cap structure, produce distinct electrical signals compared to their unmodified counterparts. nanoporetech.combiorxiv.org Computational models, such as EpiNano, can be trained to identify these specific signatures and map the locations of modifications across the transcriptome. upf.edu

Advantages: This approach provides single-molecule resolution and can analyze long RNA molecules, enabling the study of isoform-specific RNA structures and modifications. youtube.com It also avoids potential biases introduced by enzymatic steps in other methods. nanoporetech.com

Key Research Findings from Nanopore Sequencing:

Nanopore sequencing has been successfully used to detect a wide range of RNA modifications, including m6A, m5C, and pseudouridine. nanoporetech.com

Recent advancements in nanopore chemistry (e.g., RNA004) and analysis workflows have improved the throughput and accuracy of tRNA sequencing and the characterization of 43 distinct RNA modifications. biorxiv.org

The technology holds promise for the de novo detection of the complete set of RNA modifications in their native context. upf.edubiorxiv.org

Methodology Principle Advantages Limitations Application to this compound
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation of molecules.Gold standard for quantification, high sensitivity and specificity. neb.comwaters.comRequires sample fragmentation, indirect analysis. waters.comAccurate quantification of capping efficiency and identification of specific cap structures. shimadzu.comnih.gov
Nanopore Sequencing Direct sequencing of native RNA by measuring ionic current changes through a nanopore. nanoporetech.comSingle-molecule resolution, no amplification bias, analysis of long reads. nanoporetech.comyoutube.comLower throughput and accuracy compared to some other methods, data analysis is complex. upf.eduDirect detection of cap modifications on individual, full-length mRNA molecules. upf.eduyoutube.com

In Vitro Transcription and Enzymatic Capping Systems for Research

The production of mRNAs with defined cap structures like this compound is essential for research purposes. This is primarily achieved through two methods: co-transcriptional capping using cap analogs and post-transcriptional enzymatic capping.

Co-transcriptional Capping:

In this method, a synthetic cap analog is included in the in vitro transcription (IVT) reaction mixture along with the four standard nucleoside triphosphates (NTPs). takarabio.comneb.com The RNA polymerase initiates transcription by incorporating the cap analog at the 5' end of the newly synthesized RNA. jenabioscience.com

Cap Analogs: A variety of cap analogs are available.

m7GpppG (mCap): A simple Cap-0 analog, but it can be incorporated in both the correct and incorrect (reverse) orientation, leading to a significant fraction of untranslatable mRNA. thermofisher.comthermofisher.com

Anti-Reverse Cap Analogs (ARCA): These are modified to prevent reverse incorporation, ensuring that most capped transcripts are translatable. thermofisher.comthermofisher.com

Trinucleotide Cap Analogs (e.g., CleanCap®): These newer analogs, such as m7GpppNmN-derived trinucleotides, can generate a Cap-1 structure directly during transcription with high efficiency (>95%). thermofisher.comtrilinkbiotech.com

Enzymatic Capping:

This post-transcriptional method involves a series of enzymatic reactions to add the cap structure to the 5' end of an already synthesized RNA molecule. neb.comtakarabio.com

Enzymes Involved:

RNA Triphosphatase: Removes the terminal phosphate (B84403) from the 5' end of the RNA. oup.com

Guanylyltransferase: Adds a guanosine (B1672433) monophosphate (GMP) to the 5' end, forming a GpppN structure. oup.comwikipedia.org

Guanine-N7-Methyltransferase: Methylates the guanine (B1146940) at the N7 position to form the Cap-0 structure (m7GpppN). oup.com

mRNA Cap 2'-O-Methyltransferase: To generate a Cap-1 or Cap-2 structure, this enzyme transfers a methyl group from S-adenosylmethionine (SAM) to the 2'-hydroxyl of the first (for Cap-1) and subsequently the second (for Cap-2) nucleotide. neb.comneb.comnih.gov

Comparison of Capping Methods:

Feature Co-transcriptional Capping Post-transcriptional Enzymatic Capping
Workflow Single-step reaction. takarabio.comMulti-step process with purification required between steps. thermofisher.com
Capping Efficiency Varies by analog; can be >95% with trinucleotide analogs. thermofisher.comneb.comCan approach 100%. neb.com
Yield Can be lower due to reduced GTP concentration with some analogs. neb.comGenerally higher yields of capped mRNA. neb.com
Scalability Well-suited for bench-scale and high-throughput screening. neb.comRecommended for large-scale mRNA manufacturing. neb.com

High-Resolution Structural Determination Techniques for Cap-Protein Complexes (e.g., Cryo-EM, X-ray Crystallography)

Understanding how cap structures like this compound are recognized by proteins is fundamental to elucidating their function. Cryo-electron microscopy (Cryo-EM) and X-ray crystallography are powerful techniques for determining the three-dimensional structures of cap-binding proteins in complex with their RNA ligands at atomic or near-atomic resolution.

X-ray Crystallography:

This technique has been instrumental in revealing the molecular details of the interaction between the cap analog m7GTP and the eukaryotic translation initiation factor 4E (eIF4E). plos.orgnih.gov

Process: The protein-ligand complex is crystallized, and the crystal is exposed to a beam of X-rays. The diffraction pattern of the X-rays is used to calculate an electron density map, from which the atomic structure of the complex can be built.

Key Findings:

The structure of pea eIF4E bound to m7GTP revealed that the 7-methylguanine (B141273) ring is sandwiched between two conserved tryptophan residues through π-π stacking interactions. plos.orgnih.gov

Crystal structures of eIF4E in complex with inhibitors like 4EGI-1 have elucidated allosteric mechanisms of regulation. pnas.org

Structural studies have provided insights into the conformational changes in eIF4E upon cap binding. nih.gov

Cryo-Electron Microscopy (Cryo-EM):

Cryo-EM has become a revolutionary tool for structural biology, particularly for large and flexible complexes that are difficult to crystallize.

Process: A solution of the biological sample is rapidly frozen in a thin layer of vitreous ice. The frozen sample is then imaged in a transmission electron microscope. Thousands of 2D images of the particles in different orientations are computationally combined to reconstruct a 3D model.

Applications: Cryo-EM is well-suited for studying large multi-protein complexes involved in translation initiation, such as the entire ribosome bound to mRNA and initiation factors. This allows for the visualization of the cap-binding protein in its native context.

These high-resolution structural techniques provide an atomic-level blueprint for understanding how the specific chemical features of this compound, such as the methyl groups, contribute to its recognition and function.

Functional Assays for Translation Efficiency and RNA Stability in Model Systems

The ultimate test of the biological significance of a cap structure like this compound is to measure its impact on mRNA translation and stability. Various in vitro and in cellulo assays are employed for this purpose.

Assays for Translation Efficiency:

These assays measure the rate at which an mRNA is translated into protein.

In Vitro Translation Systems: Cell-free extracts, such as rabbit reticulocyte lysates or wheat germ extracts, are programmed with the mRNA of interest. The amount of protein produced is then quantified, often using a reporter gene like luciferase. thermofisher.com

Polysome Profiling: This technique separates mRNAs based on the number of ribosomes they are associated with. Actively translated mRNAs are bound by multiple ribosomes (polysomes) and sediment further in a sucrose (B13894) gradient. The distribution of a specific mRNA across the gradient provides a measure of its translation efficiency. oup.comyoutube.com

Ribosome Profiling (Ribo-seq): This high-throughput sequencing-based method provides a snapshot of all the ribosome positions on all mRNAs in a cell. It allows for the calculation of a translation efficiency score for each mRNA by normalizing the ribosome footprint density to the mRNA abundance. oup.comnih.gov

Reporter-Based Cellular Assays: Cells are transfected with mRNAs encoding a reporter protein (e.g., GFP, luciferase, or HiBiT). The amount of protein produced over time is measured to determine translation efficiency. oup.combiorxiv.org These assays can be used to compare the effects of different cap structures on protein expression. biorxiv.org

Assays for RNA Stability:

These assays measure the rate at which an mRNA is degraded, often reported as its half-life.

Transcriptional Inhibition: Transcription is blocked using drugs like Actinomycin D or 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB). nih.gov The levels of the target mRNA are then measured at different time points by quantitative PCR (qPCR) or other methods to determine its decay rate. nih.govpnas.org

Pulse-Chase Labeling: Newly synthesized RNAs are labeled with a modified nucleotide (e.g., BrU). The label is then "chased" with an excess of unlabeled nucleotides. The decay of the labeled RNA is followed over time. oup.com

Massively Parallel Reporter Assays (MPRAs): These assays allow for the high-throughput analysis of the stability of thousands of RNA sequences simultaneously, making them useful for studying the effects of different UTRs and cap structures on RNA decay. elifesciences.org

3'/5' Integrity Assay: This qPCR-based assay compares the relative abundance of the 3' and 5' ends of a specific transcript. An increased 3'/5' ratio is indicative of RNA degradation. sigmaaldrich.com

Functional Assay Parameter Measured Common Techniques
Translation Efficiency Rate of protein synthesis from an mRNA template.In vitro translation, Polysome profiling, Ribo-seq, Reporter assays (Luciferase, GFP, HiBiT). thermofisher.comoup.comnih.govbiorxiv.org
RNA Stability Rate of mRNA degradation (half-life).Transcriptional inhibition (Actinomycin D), Pulse-chase labeling, MPRAs, 3'/5' integrity assay. nih.govpnas.orgelifesciences.orgsigmaaldrich.com

Application of Synthetic Cap Analogs and Probes in Biochemical and Cellular Assays

Synthetic cap analogs and probes are indispensable tools for dissecting the mechanisms of cap-dependent processes.

Competitive Inhibition: Simple cap analogs like m7GTP or m7GpppG can be added to in vitro translation systems to competitively inhibit cap-dependent translation initiation. nih.gov This helps to confirm that the translation of a particular mRNA is indeed cap-dependent.

In Vitro Synthesis of Capped mRNA: As described in section 7.2, synthetic cap analogs are crucial for producing capped mRNAs for a wide range of applications, including functional studies and therapeutic development. jenabioscience.comthermofisher.com The choice of analog can significantly impact the translational efficiency and stability of the resulting mRNA. nih.govnih.gov

Probes for Affinity Purification: Cap analogs can be immobilized on a solid support to create affinity columns for purifying cap-binding proteins from cell extracts. This is a powerful method for identifying and studying the proteins that interact with the 5' cap.

Fluorescent Probes: Cap analogs can be synthesized with fluorescent tags. These probes can be used in fluorescence spectroscopy assays to measure the binding affinity of proteins to the cap structure. plos.org For example, such assays have shown that the presence of 2'-O-methylation on the cap structure drastically reduces the affinity of the decapping enzyme DXO for RNA. plos.org

Studying Decapping Enzymes: Modified cap analogs, such as those with phosphorothioate (B77711) substitutions, have been synthesized to be resistant to decapping enzymes like DcpS and Dcp2. nih.gov These resistant analogs are valuable tools for studying the mechanisms of mRNA decay.

The development of novel cap analogs with enhanced properties, such as increased translational efficiency or resistance to degradation, continues to be an active area of research, driven by the therapeutic potential of mRNA. nih.govfrontiersin.org

Evolutionary Perspectives on Mrna Cap 2 O Methylation

Conservation and Divergence of mRNA Cap Structures Across Eukaryotic Lineages

The fundamental cap structure, known as Cap 0 (m7GpppN), is conserved across most eukaryotes, from single-celled yeasts to mammals. mcgill.cathermofisher.com It is established co-transcriptionally by a series of enzymatic reactions involving RNA triphosphatase, guanylyltransferase, and a (guanine-N7-)-methyltransferase. mcgill.caoup.com This basic cap is essential for protecting the nascent transcript from exonuclease degradation and for recruiting the protein complexes necessary for subsequent processing and translation. oup.comresearchgate.net

Divergence from this basal structure is primarily seen in the methylation of the ribose 2'-hydroxyl groups of the first and second nucleotides adjacent to the m7G cap. The addition of a methyl group to the first nucleotide creates the Cap 1 structure (m7GpppNm). takarabio.comyeasenbio.com This modification is predominant in higher eukaryotes, such as mammals, and is largely absent in lower eukaryotes like yeast. thermofisher.comfrontiersin.org The Cap 1 structure plays a critical role in the innate immune system, serving as a marker to distinguish the cell's own ("self") RNA from foreign RNA, such as that from viruses. oup.combiorxiv.org

Further modification leads to the Cap 2 structure (m7GpppNmNm), where the riboses of both the first and second transcribed nucleotides are 2'-O-methylated. thermofisher.com In humans, while Cap 1 is present on virtually all mRNAs, Cap 2 is found on approximately half of all capped mRNA molecules. nih.gov The enzyme responsible for this second methylation in humans has been identified as hMTr2 (FTSJD1). nih.gov The presence of Cap 2 has been shown to influence protein production levels in a cell-specific manner and also contributes to evading the innate immune response. biorxiv.orgoup.com

Some organisms exhibit even more dramatic divergence. In trypanosomatids, for instance, the 5' end of mature mRNA is formed by the trans-splicing of a short leader sequence. This sequence features a highly modified "cap 4" structure, with 2'-O-methylations on the first four nucleotides and additional base methylations. mdpi.com This extreme modification highlights the evolutionary plasticity of the cap structure, likely reflecting unique mechanisms of gene expression regulation in these organisms. mdpi.com

The table below summarizes the distribution and key features of different cap structures across eukaryotic lineages.

Cap StructureChemical FormulaPrimary DistributionKey Evolutionary Feature
Cap 0 m7GpppNMost eukaryotes, including lower eukaryotes (e.g., yeast)The foundational and most conserved cap structure. mcgill.cathermofisher.com
Cap 1 m7GpppNmPredominant in metazoans (higher eukaryotes). thermofisher.comfrontiersin.orgEvolved as a "self" marker to evade innate immunity. takarabio.comoup.com
Cap 2 m7GpppNmNmFound on ~50% of mRNAs in higher eukaryotes (e.g., humans) and some viruses. thermofisher.comnih.govRepresents a further layer of regulation, impacting translation and immune evasion. biorxiv.org
Cap 4 Highly modifiedKinetoplastids (e.g., Trypanosoma)An example of extreme divergence, with methylations on the first four nucleotides. mdpi.com

Co-Evolution of Cap Methyltransferases and Cap-Binding Factors

The structural diversification of mRNA caps (B75204) is mirrored by the evolution of the enzymes that create these modifications (methyltransferases) and the proteins that recognize them (cap-binding factors). This co-evolutionary relationship underscores the functional integration of cap structures into cellular processes.

The enzymes that catalyze 2'-O-methylation, CMTR1 for Cap 1 and CMTR2 for Cap 2 in mammals, are distinct from the guanine-N7-methyltransferase (RNMT) that forms the Cap 0 structure. nih.govportlandpress.com The evolution of these specific 2'-O-methyltransferases in metazoans correlates with the appearance of Cap 1 and Cap 2 structures in these lineages, suggesting an evolutionary path toward more complex, layered gene regulation.

The function of the cap is mediated by cap-binding proteins. nih.gov The two major cellular cap-binding complexes are the nuclear Cap-Binding Complex (CBC), composed of NCBP1 (CBP80) and NCBP2 (CBP20), and the cytoplasmic eukaryotic translation initiation factor 4F (eIF4F), which includes the cap-binding subunit eIF4E. oup.comportlandpress.com The evolution of CBC is thought to be directly linked to the appearance of the m7G cap itself. portlandpress.com

A remarkable example of convergent evolution is seen in the cap-binding pocket of evolutionarily unrelated proteins. microbiologyresearch.org The cellular protein eIF4E and the vaccinia virus protein 39 (VP39) both possess a structurally similar pocket where the m7G cap is stacked between two aromatic amino acid residues. nih.govmicrobiologyresearch.org This independent evolution of the same binding solution highlights the strong selective pressure to specifically recognize the m7G structure.

As cap structures diverged, so did the factors that bind them. The diversification of eIF4E into multiple homologs in various organisms allows for differential regulation of mRNA translation. mdpi.com Trypanosomes, for example, have at least six eIF4E homologs, which, along with multiple eIF4G partners, form various eIF4F complexes. This complexity likely enables the selective translation of different classes of mRNAs, possibly based on their unique cap structures. mdpi.com Similarly, zebrafish possess a unique family of cap-binding homologs, Eif4e1c, in addition to the canonical eIF4E proteins, which has distinct and essential roles in development and regeneration. biorxiv.org

The interplay between specific methylations and protein binding is precise. The 2'-O-methylation of Cap 1 is sufficient to prevent mRNA from being recognized and degraded by the nuclear quality control enzyme DXO. plos.org This indicates a co-evolutionary arms race, where the methyltransferase provides a protective mark against a specific degradation pathway. Furthermore, while Cap 1 methylation does not significantly impact binding to the general translation factor eIF4E, it is crucial for preventing the binding of the antiviral protein IFIT1, thereby marking the mRNA as "self". biorxiv.org The evolution of CMTR1 is therefore tightly linked to the evolution of this innate immune recognition system.

The table below details key enzymes and binding proteins involved in the co-evolutionary network of cap modification and recognition.

Protein/ComplexClassFunctionEvolutionary Significance
RNMT MethyltransferaseCatalyzes N7-methylation of guanosine (B1672433) (Cap 0 formation). portlandpress.comFoundational capping enzyme; co-recruited with RNA polymerase II. oup.com
CMTR1 MethyltransferaseCatalyzes 2'-O-methylation of the first nucleotide (Cap 1 formation). portlandpress.comEvolved in metazoans; crucial for self/non-self RNA discrimination. oup.comfrontiersin.org
CMTR2 (FTSJD1) MethyltransferaseCatalyzes 2'-O-methylation of the second nucleotide (Cap 2 formation). nih.govAdds a further regulatory layer in higher eukaryotes. nih.gov
CBC (NCBP1/2) Cap-Binding ComplexBinds the cap in the nucleus to mediate pre-mRNA processing and export. mcgill.caportlandpress.comEvolution correlates with the appearance of the m7G cap. portlandpress.com
eIF4E Cap-Binding ProteinBinds the cap in the cytoplasm to initiate translation. nih.govShows convergent evolution of its cap-binding pocket; has diversified into multiple families in different lineages. mdpi.commicrobiologyresearch.org
DXO Decapping EnzymeDegrades incompletely capped RNAs as a quality control measure. plos.orgActivity is blocked by 2'-O-methylation, indicating co-evolution with CMTR1. plos.org
IFIT1 Cap-Binding ProteinAn interferon-induced protein that binds non-self (Cap 0) RNA to inhibit translation. biorxiv.orgBinding is blocked by Cap 1, demonstrating the co-evolution of a specific immune response with a cap modification. biorxiv.org

Future Directions and Emerging Research Avenues

Systems-Level Analysis of mRNA Cap Modifications and Their Interconnections

The "epitranscriptome" refers to the entire collection of chemical modifications on RNA, which collectively fine-tune gene expression. nih.gov Emerging research is moving beyond the study of individual modifications to a systems-level analysis to understand the dynamic interplay and functional consequences of the diverse cap structures.

Recent technological advancements are making it possible to quantify the RNA cap landscape on a global scale. A mass spectrometry-based technique called CapQuant allows for the accurate and sensitive quantification of over two dozen cap nucleotides (CNs) from various sources, including eukaryotic mRNA. ebi.ac.uk This systems-level approach can reveal novel cap structures and quantify their abundance in different cell types or under various conditions, providing a comprehensive view of the "cap epitranscriptome". ebi.ac.uk

Furthermore, high-throughput mapping methods like RiboMeth-seq , which detects 2'-O-methylation (Nm) sites based on their resistance to alkaline hydrolysis, are being applied to understand the prevalence and dynamics of this modification. tandfonline.com While primarily used for abundant non-coding RNAs like rRNA, adapting these technologies for mRNA can shed light on the prevalence of Cap-1 and Cap-2 structures across the transcriptome. tandfonline.com

Identification of Novel Factors Interacting with 2'-O-Methylated Caps (B75204)

The 2'-O-methylation on the mRNA cap acts as a molecular signature, influencing which proteins can bind to the 5' end of the transcript. A key function of this modification is to mark cellular mRNA as "self" to avoid triggering an innate immune response. google.com

A major area of research is the identification of "reader" proteins that specifically recognize or are repelled by 2'-O-methylated caps.

Innate Immune Sensors : Proteins like RIG-I and IFIT family members (e.g., IFIT1) are crucial components of the antiviral response. umich.eduacs.org These proteins can bind to RNAs lacking 2'-O-methylation (Cap-0), such as those from viruses, and inhibit their translation. umich.edu The 2'-O-methylation in Cap-1 structures prevents this binding, allowing "self" mRNA to evade this arm of the immune system. umich.eduacs.org

Decapping Enzymes : The stability of mRNA is largely controlled by the removal of its 5' cap, a process called decapping. The enzyme DXO (decapping exoribonuclease) has been shown to degrade RNAs with incomplete cap structures. nextmovesoftware.com Crucially, research demonstrates that DXO's activity is blocked by the presence of 2'-O-methylation on the first nucleotide. nextmovesoftware.com This establishes 2'-O-methylation as a key determinant of mRNA stability and a gatekeeper for an RNA quality control pathway. nextmovesoftware.com In contrast, the decapping activity of another enzyme, DCP2 , is not significantly affected by 2'-O-methylation but can be inhibited by other adjacent modifications like N6-methylation of adenosine (B11128) (m6Am). google.com

Future research will likely employ proteomic approaches using photoreactive cap analogs to capture and identify the full spectrum of proteins that interact with different cap structures (Cap-0, Cap-1, Cap-2) in a cellular context. youtube.com This will help uncover novel reader proteins and better understand how the 2'-O-methylation status influences the recruitment of factors involved in translation, localization, and decay, which can vary between different cell types. umich.edugoogle.com

Table 1: Proteins with Differential Interaction with 2'-O-Methylated Caps

Protein Function Interaction with 2'-O-Methylated Cap (Cap-1) Consequence
IFIT1 Innate Immunity, Translation Inhibition Binding is inhibited Evasion of immune response, permits translation umich.eduacs.org
RIG-I Innate Immune Sensor Binding is inhibited Prevents activation of antiviral pathways acs.orgnih.gov
DXO RNA Quality Control, Decapping Binding affinity is drastically reduced Protection from degradation, increased mRNA stability nextmovesoftware.com
DCP2 mRNA Decapping Not significantly affected Decay can proceed via this pathway google.com
CMTR1 Cap Methyltransferase Enzyme that creates the modification Catalyzes the 2'-O-methylation of the first nucleotide umich.edu

| CMTR2 | Cap Methyltransferase | Enzyme that creates Cap-2 | Catalyzes the 2'-O-methylation of the second nucleotide umich.edu |

Rational Design of Molecular Tools and Inhibitors for Research Applications

The central role of the m7G cap and its modifications in mRNA function makes it an attractive target for the development of molecular tools and therapeutic inhibitors.

Molecular Tools: The rational design of synthetic cap analogs has been instrumental in advancing mRNA-based therapeutics and research. nih.gov By introducing specific chemical modifications into the cap structure, researchers can enhance the properties of synthetic mRNAs.

Enhanced Stability and Translation : Modifications within the triphosphate bridge, such as replacing an oxygen atom with sulfur (phosphorothioate), can increase the cap's affinity for the translation initiation factor eIF4E and make the mRNA more resistant to decapping enzymes. nih.gov This leads to significantly higher protein production, a desirable feature for mRNA vaccines and therapies.

Probes for Studying Interactions : Functionalized cap analogs, including those with photoreactive groups or fluorescent tags, can be incorporated into RNA molecules. youtube.comnih.gov These molecular tools allow for the specific crosslinking and identification of cap-binding proteins and their complexes, providing deeper insights into the mRNA interaction network. youtube.com

Inhibitors: Since capping is essential for the expression of all cellular mRNAs and many viral RNAs, the enzymes involved in this pathway are promising targets for therapeutic intervention, particularly in cancer and viral diseases. google.com

Targeting Capping Enzymes : Inhibitors can be designed to target the active sites of capping enzymes like mRNA guanylyltransferase or the methyltransferases that add the m7G and 2'-O-methyl groups. These inhibitors often function as competitors of the natural substrates, such as GTP or the methyl donor S-adenosyl methionine (SAM). For example, sinefungin, a SAM analog, can inhibit viral methyltransferases. The development of more specific inhibitors is a key goal for antiviral and anticancer strategies. google.com

Disrupting Cap-Protein Interactions : Another strategy is to develop small molecules that disrupt the interaction between the m7G cap and essential proteins, most notably the translation initiation factor eIF4E, which is often overexpressed in cancer. google.com

Future work in this area will focus on structure-based drug design to create highly potent and specific inhibitors for capping enzymes and reader proteins. The development of novel cap analogs will continue to be a driving force for creating more stable and efficiently translated mRNAs for a new generation of therapeutics.

Integration of Cap Biology with Other Fields of RNA Regulation

The 5' cap does not function in a vacuum; its biogenesis and function are intricately woven into the broader fabric of RNA regulation. Emerging research is focused on understanding this crosstalk and its implications for gene expression.

The processes of transcription, 5' capping, splicing, and 3' polyadenylation are physically and functionally coupled. wikipedia.org The C-terminal domain (CTD) of RNA polymerase II acts as a scaffold, recruiting capping enzymes as soon as the 5' end of the nascent RNA emerges. wikipedia.orgresearchgate.net The presence of a proper cap then influences the recruitment of splicing factors to the first intron, demonstrating a direct link between these processing steps. wikipedia.orgresearchgate.net Future research will aim to unravel how the kinetics of transcription and the specific patterns of CTD phosphorylation influence the efficiency of capping and subsequent processing events on a gene-specific basis.

Furthermore, the field of epitranscriptomics has revealed that internal RNA modifications, such as N6-methyladenosine (m6A), can also influence splicing and translation. researchgate.net There is growing interest in understanding the potential interplay between the 5' cap modifications and these internal marks. For example, some studies suggest that certain cap-adjacent modifications, like m6Am, are dynamic and may be regulated by the same "erasers" that act on internal m6A, suggesting a coordinated regulatory network. nih.gov

Finally, the role of the cap in translation initiation is a major hub for integrating signals from cellular pathways that control growth and proliferation. Signaling pathways like mTOR regulate the activity of the cap-binding protein eIF4E, thereby globally influencing cap-dependent translation. google.com Understanding how these pathways might also regulate the capping enzymes themselves is an active area of investigation, with evidence suggesting that cell cycle-dependent kinases can phosphorylate and regulate the cap methyltransferase. Integrating these different fields will provide a holistic view of how the cell uses the 5' cap as a central control point to regulate gene expression from transcription to translation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.